Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser

描述

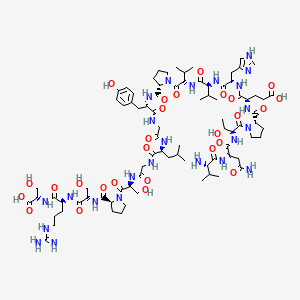

The compound “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser” is a peptide composed of 18 amino acids. Each amino acid in this sequence contributes to the overall structure and function of the peptide. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

-

Solid-Phase Peptide Synthesis (SPPS)

Step 1: The synthesis begins with the attachment of the C-terminal amino acid (serine) to a solid resin.

Step 2: Sequential addition of protected amino acids (e.g., Fmoc-protected amino acids) is carried out. Each cycle involves deprotection of the amino group, coupling of the next amino acid, and washing steps.

Step 3: After the complete sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the free peptide.

-

Liquid-Phase Peptide Synthesis (LPPS)

Step 1: The synthesis starts with the coupling of the C-terminal amino acid to a soluble support.

Step 2: Sequential addition of amino acids is performed in solution, with intermediate purification steps.

Step 3: The final peptide is obtained after cleavage from the support and deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

化学反应分析

Types of Reactions

-

Oxidation

Reagents: Hydrogen peroxide, performic acid.

Conditions: Mild to moderate temperatures, aqueous or organic solvents.

Products: Oxidized forms of amino acids, such as sulfoxides or sulfonic acids from methionine residues.

-

Reduction

Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Conditions: Mild temperatures, aqueous buffers.

Products: Reduced forms of disulfide bonds, yielding free thiol groups.

-

Substitution

Reagents: Various nucleophiles (e.g., amines, thiols).

Conditions: Aqueous or organic solvents, room temperature to moderate heat.

Products: Substituted amino acid derivatives.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Deprotection Reagents: Piperidine (for Fmoc removal), trifluoroacetic acid (for Boc removal).

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

科学研究应用

Chemistry

Peptide Synthesis: Used as a model peptide in the development of new synthetic methodologies.

Catalysis: Studied for its potential as a catalyst in various chemical reactions.

Biology

Protein-Protein Interactions: Investigated for its role in modulating interactions between proteins.

Enzyme Inhibition: Evaluated as a potential inhibitor of specific enzymes.

Medicine

Therapeutics: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.

Industry

Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.

Pharmaceuticals: Incorporated into drug formulations for targeted delivery and controlled release.

作用机制

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

相似化合物的比较

Similar Compounds

Val-asp-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser: Similar sequence with aspartic acid instead of asparagine.

Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ala: Similar sequence with alanine instead of serine at the C-terminus.

Uniqueness

Sequence Specificity: The unique sequence of this peptide confers specific biological activities that may not be present in similar peptides.

Functional Groups: The presence of specific amino acids, such as histidine and arginine, can influence the peptide’s reactivity and binding properties.

This detailed overview provides a comprehensive understanding of the peptide “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

The compound Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser, also known as BIG ET-1 (22-39), is a synthetic peptide derived from the precursor of endothelin-1, a potent vasoconstrictor involved in various physiological processes. This peptide consists of 18 amino acids and has garnered interest due to its potential biological activities, including effects on cardiovascular health, cellular signaling, and neurobiology.

1. Cardiovascular Effects

Endothelins, particularly endothelin-1 (ET-1), are known for their role in regulating vascular tone and blood pressure. The peptide this compound has been shown to exhibit vasoconstrictive properties similar to those of its parent peptide.

Table 1: Comparison of Biological Activities of Endothelin Derivatives

2. Neurobiological Effects

Research indicates that peptides derived from the endothelin family may also influence neurobiological pathways. For instance, they can modulate neurotransmitter release and neuronal excitability. The specific sequence of this compound suggests potential interactions with receptors involved in pain modulation and cognitive functions.

Table 2: Antimicrobial Activity of Related Peptides

| Peptide Name | Source | Activity Type | Reference |

|---|---|---|---|

| LL-37 | Human Cathelicidin | Broad-spectrum antimicrobial | |

| Thymosin β4 | Thymus | Antimicrobial | |

| BIG ET-1 | Bovine Endothelin | Potential antimicrobial |

Case Study 1: Cardiovascular Implications

A study conducted by Zhao et al. investigated the effects of synthetic peptides on blood pressure regulation in hypertensive models. The administration of BIG ET-1 resulted in significant increases in blood pressure, indicating its role as a potent vasoconstrictor.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers explored the ability of various endothelin derivatives to modulate neuronal death in response to ischemic conditions. The results indicated that peptides similar to this compound could provide neuroprotective benefits through receptor-mediated pathways.

Research Findings

Recent findings have highlighted the importance of the amino acid composition and sequence in determining the biological activity of peptides. For instance:

- Amino Acid Positioning : The presence of branched aliphatic amino acids at the N-terminal enhances activity against angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation.

- Charge Distribution : Positively charged residues like Arg at the C-terminal can improve receptor binding affinity and biological efficacy.

属性

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H130N24O27/c1-39(2)28-49(67(118)90-34-61(115)94-54(36-109)79(130)105-25-11-15-56(105)76(127)100-53(35-108)73(124)95-47(14-10-24-89-83(86)87)69(120)101-55(37-110)82(133)134)93-60(114)33-91-68(119)50(29-44-18-20-46(112)21-19-44)98-75(126)58-17-12-26-106(58)80(131)65(42(7)8)103-78(129)64(41(5)6)102-71(122)51(30-45-32-88-38-92-45)97-70(121)48(22-23-62(116)117)96-74(125)57-16-13-27-107(57)81(132)66(43(9)111)104-72(123)52(31-59(84)113)99-77(128)63(85)40(3)4/h18-21,32,38-43,47-58,63-66,108-112H,10-17,22-31,33-37,85H2,1-9H3,(H2,84,113)(H,88,92)(H,90,118)(H,91,119)(H,93,114)(H,94,115)(H,95,124)(H,96,125)(H,97,121)(H,98,126)(H,99,128)(H,100,127)(H,101,120)(H,102,122)(H,103,129)(H,104,123)(H,116,117)(H,133,134)(H4,86,87,89)/t43-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,63+,64+,65+,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGIWGNGPGPNAI-YTGOFYROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H130N24O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745528 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133474-20-1 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。